molecular formula C27H27N3O3 B4756773 N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide

N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide

Cat. No.: B4756773
M. Wt: 441.5 g/mol
InChI Key: PCDOFGXGVPDDFM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, phenyl groups, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as hydrazines, aldehydes, and carboxylic acids under specific reaction conditions like reflux or catalytic environments .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations .

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development .

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. This might include its use as an anti-inflammatory, analgesic, or anticancer agent .

Industry

In industry, this compound could be used in the development of new materials, coatings, or other products that require specific chemical properties. Its stability and reactivity make it a versatile component in various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. Examples might include:

  • N-(2-hydroxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide
  • N-(2-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide

Uniqueness

What sets N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness can make it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19(2)18-33-22-15-13-20(14-16-22)26-23(17-30(29-26)21-9-5-4-6-10-21)27(31)28-24-11-7-8-12-25(24)32-3/h4-17,19H,18H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDOFGXGVPDDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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